4-Bromo-3-cyclohexyl-1h-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-cyclohexyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHPPBHYMETMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of the Pyrazole Core in Heterocyclic Chemistry
The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. numberanalytics.comnih.gov Its unique structural and electronic properties make it a "privileged structure" in drug discovery, meaning it is a recurring motif in a wide array of biologically active compounds. frontiersin.orgnih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant effects. nih.govnih.govtaylorandfrancis.com
The versatility of the pyrazole core stems from its aromatic nature and the presence of two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This allows for diverse molecular interactions and the fine-tuning of a compound's properties through various substitutions on the ring. nih.gov Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions, providing a roadmap for synthetic chemists to create a vast library of derivatives. nih.gov
Bromine at the Helm: the Research Implications of C4 Halogenation
The introduction of a bromine atom at the C4 position of the pyrazole (B372694) ring, as seen in 4-Bromo-3-cyclohexyl-1H-pyrazole, is a strategic synthetic move with significant research implications. Halogen atoms, particularly bromine, are known to modulate the electronic properties of aromatic rings through inductive and resonance effects. This can influence a molecule's reactivity, lipophilicity, and metabolic stability, all of which are crucial parameters in drug design. nih.gov
Furthermore, the bromine atom serves as a versatile synthetic handle. It can be readily displaced through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of functional groups at the C4 position. researchgate.net This synthetic flexibility is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies, a critical process in the optimization of lead compounds in drug discovery. The synthesis of 3,5-diaryl-4-bromo-1H-pyrazoles from alkenyl bromides and diazo compounds highlights a method for creating such brominated pyrazoles. orientjchem.org
A Glimpse into the Research Landscape: Derivatives of 4 Bromo 3 Cyclohexyl 1h Pyrazole
Foundational Pyrazole Ring Formation Strategies
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common methods involve the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a three-carbon electrophilic component.
Cyclocondensation Reactions with Hydrazine Derivatives and 1,3-Difunctional Systems
The most classical and widely used method for pyrazole synthesis is the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds, a reaction first reported by Ludwig Knorr in 1883. mdpi.comnih.gov This approach is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.com The reaction involves treating a 1,3-diketone with a hydrazine derivative, which can lead to a mixture of two regioisomers if an unsymmetrical diketone and a substituted hydrazine are used. mdpi.comnih.gov
To synthesize the 3-cyclohexyl-1H-pyrazole precursor, a 1,3-dicarbonyl compound bearing a cyclohexyl group, such as 1-cyclohexyl-1,3-butanedione, would be reacted with hydrazine hydrate (B1144303). The reaction typically proceeds by initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Innovative one-pot approaches have been developed where the 1,3-diketone is generated in situ from a ketone and an acid chloride, and then directly reacted with hydrazine to form the pyrazole. mdpi.com For instance, Heller and Natarajan demonstrated a method for the direct synthesis of 1,3-diketones from ketones and acid chlorides, which were subsequently converted to pyrazoles in good to excellent yields. mdpi.com Another variation involves the use of α,β-unsaturated ketones with a leaving group, which react with hydrazines to form pyrazolines that then eliminate the leaving group to yield the pyrazole. mdpi.com
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl/Equivalent | Hydrazine Derivative | Conditions | Product(s) | Yield | Reference |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide, room temp. | 1-Aryl-3,5-substituted pyrazoles | 59-98% | mdpi.comorganic-chemistry.org |
| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine hydrochloride | N,N-Dimethylacetamide, acidic medium | 1-Aryl-3-aryl-5-trifluoromethylpyrazoles (mixture of isomers) | 74-77% | nih.gov |
| Ketones + Acid Chlorides | Hydrazine | In situ diketone formation | Polysubstituted pyrazoles | Good to Excellent | mdpi.com |
Multicomponent Reaction (MCR) Approaches for Pyrazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have gained significant traction for synthesizing complex molecules like pyrazoles. mdpi.comnih.gov These methods are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.combeilstein-journals.org
Several MCR strategies are applicable to pyrazole synthesis. A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, Yb(PFO)₃ has been used as an efficient catalyst for the three-component synthesis of polysubstituted pyrazoles from these starting materials. beilstein-journals.org Four-component reactions, often used to create fused pyrazole systems like pyrano[2,3-c]pyrazoles, typically involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. mdpi.com
These MCRs offer a modular and convergent approach, allowing for the introduction of various substituents, including a cyclohexyl group, by selecting the appropriate starting aldehyde (cyclohexanecarbaldehyde) or β-ketoester. beilstein-journals.orgnih.gov
Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Three-component | Enaminones, Hydrazines, Aryl halides | Copper-catalyzed | 1,3-Substituted pyrazoles | beilstein-journals.orgnih.gov |
| Four-component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Piperidine, aqueous medium, rt | Pyrano[2,3-c]pyrazoles | mdpi.com |
| Four-component | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Nano SiO₂ | Dihydropyrano[2,3-c]pyrazoles | nih.gov |
[3+2] Cycloaddition Methodologies
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrilimines, which react with alkynes or alkenes as the dipolarophile. organic-chemistry.orgresearchgate.net
A versatile method involves the reaction of in situ generated nitrilimines (from hydrazonoyl halides) with alkynes or activated alkenes like enaminones. organic-chemistry.orgnih.gov This approach allows for the synthesis of highly substituted pyrazoles with excellent control over regioselectivity. nih.gov Another strategy employs diazo compounds, such as diazoacetonitrile, which can react with electron-deficient alkynes in a [3+2] cycloaddition to form cyanopyrazoles. researchgate.net
A silver-mediated [3+2] cycloaddition using N-isocyanoiminotriphenylphosphorane as a "CNN" building block with terminal alkynes provides a mild and functional-group-tolerant route to pyrazoles. organic-chemistry.org This highlights the diverse range of synthons that can be employed in cycloaddition strategies to build the pyrazole core.
Regioselective Bromination Techniques for Pyrazole Scaffolds
Once the 3-cyclohexyl-1H-pyrazole core is synthesized, the next step is the introduction of a bromine atom. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, and thus the preferred position for electrophilic attack. slideshare.net
Electrophilic Bromination at the Pyrazole C4 Position
Direct electrophilic bromination is the most common method for introducing a bromine atom at the C4 position of the pyrazole ring. slideshare.net The high electron density at C4 makes this position highly reactive towards electrophiles.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction of a pyrazoline (the non-aromatic precursor) with bromine at elevated temperatures can also lead to oxidation and concurrent bromination to form the bromopyrazole. google.com However, for direct bromination of an existing pyrazole, milder conditions are often sufficient. For example, treating 4-bromo-1H-pyrazole with potassium carbonate and an alkylating agent like (bromomethyl)cyclopropane (B137280) proceeds smoothly, indicating the stability of the bromo-pyrazole moiety to basic conditions.
It is important to note that while C4 is the most reactive site, over-bromination or substitution at other positions can occur under harsh conditions. Therefore, controlling the stoichiometry of the brominating agent and the reaction conditions is crucial for achieving high regioselectivity.
Catalytic and Electrocatalytic Bromination Strategies
To improve the efficiency, selectivity, and environmental profile of bromination reactions, catalytic methods have been developed. These approaches often use a catalytic amount of a promoter or a more benign source of bromine.
Ruthenium(II) catalysis has been explored for C-H functionalization of heterocycles, including pyrazoles, although this is more commonly used for C-C bond formation. acs.org More directly relevant are catalytic systems designed for halogenation. For instance, a highly regioselective aerobic bromination of aromatic compounds has been achieved using an Fe₃O₄@SiO₂/CuO nanocatalyst, with O₂ as a green oxidant, although this was demonstrated on simpler aromatics. researchgate.net
Electrochemical synthesis represents another modern approach. Organic electrosynthesis can provide a chemo-, regio-, and stereoselective alternative to traditional methods, often operating at room temperature and normal pressure. researchgate.net Electrocatalytic methods for the functionalization of heterocycles are an active area of research and could provide a future pathway for the specific bromination of pyrazole scaffolds.
Modern and Sustainable Synthetic Approaches
Ultrasound-Assisted Synthesis (UAAS) Techniques
Ultrasound-Assisted Organic Synthesis (UAOS) has emerged as a powerful green chemistry technique for accelerating chemical reactions. researchgate.net The application of ultrasonic waves can lead to physical and chemical transformations by enhancing mass transfer and creating intense turbulence in the liquid medium. researchgate.net This method is noted for significantly reducing reaction times, increasing product yields, and enhancing catalyst efficiency when compared to conventional methods. researchgate.net
In the context of pyrazole synthesis, ultrasound irradiation is considered a valuable alternative, particularly for processes that benefit from milder conditions. rsc.org For instance, new pyrazolyl thiourea (B124793) derivatives, such as N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]carbamothioyl]-4-chloro-benzamide, have been successfully synthesized using rapid, ultrasound-mediated methods. arabjchem.org The use of eco-friendly biocatalysts, like those derived from chitosan, under ultrasonic irradiation has been shown to produce high yields under mild conditions in short timeframes, highlighting the sustainability of the UAAS approach. nih.gov Studies comparing ultrasound-assisted synthesis with traditional silent conditions for preparing pyrazole-containing heterocycles have consistently demonstrated improvements in both reaction rates and yields under sonication. researchgate.net
Table 1: Comparison of Synthetic Methods for Pyrazole Derivatives
| Feature | Conventional Method | Ultrasound-Assisted Synthesis (UAAS) |
|---|---|---|
| Reaction Time | Longer | Shorter researchgate.net |
| Product Yield | Moderate to Good | Good to Excellent researchgate.netarabjchem.org |
| Reaction Conditions | Often requires heating | Milder, often at lower temperatures rsc.orgnih.gov |
| Energy Consumption | Higher | Lower |
| Environmental Impact | May require harsh solvents/catalysts | Promotes green chemistry principles researchgate.netnih.gov |
Mechanochemical Activation in Pyrazole Synthesis
Mechanochemical synthesis, which involves inducing chemical reactions through mechanical force, typically by grinding or milling, represents another significant green chemistry technique. researchgate.net This method is highly efficient and environmentally friendly, often eliminating the need for solvents entirely. researchgate.netrsc.org By utilizing solid starting materials, mechanochemistry can enable novel multicomponent reactions that are not feasible in traditional solution-based processes. researchgate.net
While less common than ultrasound or microwave techniques for pyrazole synthesis, mechanochemical activation offers distinct advantages in sustainability. rsc.org A notable example is the solvent-free, rapid chlorination of pyrazoles using trichloroisocyanuric acid, which proceeds in high yield without the need for tedious column chromatography, thereby reducing solvent consumption. rsc.org This demonstrates the potential of mechanochemistry for the direct functionalization of the pyrazole ring. The process is typically carried out using high-intensity planetary ball milling or high-speed vibrational milling, which allows for automation and repeatability. researchgate.net
Table 2: Advantages of Mechanochemical Synthesis
| Advantage | Description | Source |
|---|---|---|
| Efficiency | Reactions are often rapid and high-yielding. | researchgate.net |
| Environmental Friendliness | Reduces or eliminates the use of harmful solvents. | researchgate.netrsc.org |
| Sustainability | Lower energy consumption compared to conventional heating. | researchgate.net |
| Novel Reactivity | Enables reactions with solid-state reagents that are difficult in solution. | researchgate.net |
| Operational Simplicity | Often involves simple grinding or milling of reactants. | rsc.org |
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex molecules like pyrazoles. nih.gov Recent advances have focused on the direct C-H functionalization of pyrazole rings, which avoids the need for pre-functionalized starting materials and allows for the formation of C-C and C-heteroatom bonds in a single step. nih.gov
Various metals, including palladium, ruthenium, copper, and silver, have been employed to catalyze the synthesis of pyrazoles. organic-chemistry.org
Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions. One method involves the tandem catalytic cross-coupling of enol triflates with diazoacetates, followed by an electrocyclization to yield 3,4,5-trisubstituted pyrazoles. acs.org Another key strategy is the direct arylation at the C5 position of N-substituted 4-bromo- or 4-iodo-pyrazoles using a simple, phosphine-free system of Pd(OAc)₂ with KOAc as the base. rsc.org This reaction is highly chemoselective, leaving the C-halogen bond intact for subsequent modifications. rsc.org
Ruthenium (Ru): Ruthenium(II) catalysts have been used for the intramolecular oxidative C-N coupling to produce tri- and tetrasubstituted pyrazoles with excellent functional group tolerance. organic-chemistry.org
Copper (Cu): Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org Copper powder has also been used with ligands like L-(-)-Quebrachitol for the N-arylation of pyrazoles with aryl halides. organic-chemistry.org
Silver (Ag): A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes offers a mild route to functionalized pyrazoles. organic-chemistry.org
The Suzuki cross-coupling reaction has also been successfully applied to C-4 substituted sydnones derived from a 4-bromosydnone, demonstrating a flexible pathway to a diverse range of pyrazoles. nih.gov
Table 3: Examples of Transition Metal-Catalyzed Reactions for Pyrazole Synthesis
| Catalyst System | Reaction Type | Substrates | Result |
|---|---|---|---|
| Pd(OAc)₂ / KOAc | C5-H Arylation | N-substituted 4-bromopyrazole, Aryl bromide | C5-arylated-4-bromopyrazole rsc.org |
| Palladium catalyst | Tandem Cross-Coupling/Electrocyclization | Enol triflate, Diazoacetate | 3,4,5-Trisubstituted pyrazole acs.org |
| Ruthenium(II) / O₂ | Intramolecular Oxidative C-N Coupling | Unsaturated hydrazones | Tri- and tetrasubstituted pyrazoles organic-chemistry.org |
| Copper catalyst / Air | Aerobic Oxidative Cyclization | β,γ-unsaturated hydrazones | Substituted pyrazoles organic-chemistry.org |
Functionalization and Post-Synthetic Modifications of this compound
The bromine atom on the pyrazole ring, as in this compound, is a versatile handle for a wide array of post-synthetic modifications (PSM). Bromo(hetero)arenes are valuable starting materials for further functionalization through reactions like metal-halogen exchange or transition-metal-catalyzed cross-coupling. mdpi.com
A key strategy involves leveraging the difference in reactivity between C-H and C-Br bonds. As demonstrated in palladium-catalyzed direct arylations, it is possible to selectively functionalize the C5 position of a 4-bromopyrazole while preserving the bromo substituent for subsequent transformations. rsc.org This preserved bromo group can then participate in various coupling reactions.
The Suzuki cross-coupling reaction is a powerful tool for this purpose, enabling the introduction of a wide range of aryl and other groups at the C4 position. nih.gov Similarly, the Ullmann coupling reaction can be used to form C-N bonds; for instance, reacting a bromo-substituted aromatic backbone with aniline (B41778) in the presence of a copper catalyst to introduce an amine functionality. mdpi.com
Furthermore, other functional groups on the pyrazole ring can be modified. The O-methylation of a 4-bromo-1-phenyl-1H-pyrazol-3-ol using sodium hydride and methyl iodide is a prime example of protecting a hydroxyl group to make the molecule suitable for other transformations where a free OH group would be unfavorable. mdpi.com Post-synthetic modifications are not limited to small molecules; the principles have been applied to functionalize bromo-substituted polymers and metal-organic frameworks (MOFs), showcasing the broad utility of these chemical transformations. mdpi.commdpi.com
Table 4: Post-Synthetic Modification Reactions for Bromo-Pyrazoles
| Reaction Type | Reagents/Catalyst | Position Functionalized | Purpose |
|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)₂, KOAc, Aryl Bromide | C5 | Adds aryl group while preserving C4-Br for further steps. rsc.org |
| Suzuki Coupling | Pd catalyst, Boronic Acid/Ester | C4 (replaces Br) | Forms a C-C bond, introducing diverse substituents. nih.gov |
| Ullmann Coupling | Cu catalyst, Amine (e.g., aniline) | C4 (replaces Br) | Forms a C-N bond, introducing amine functionalities. mdpi.com |
| O-Alkylation | NaH, Alkyl Halide (e.g., CH₃I) | O-position on a hydroxypyrazole | Protects the hydroxyl group for subsequent reactions. mdpi.com |
Electrophilic Aromatic Substitution Reactions of the Pyrazole Ring
The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. However, the regiochemical outcome of such reactions is intricately controlled by the nature and position of existing substituents.
Influence of Cyclohexyl and Bromo Substituents on Regioselectivity
The 3-cyclohexyl group, being an electron-donating alkyl group, tends to activate the pyrazole ring towards electrophilic attack. Conversely, the 4-bromo substituent is a deactivating group due to its electron-withdrawing inductive effect, although its lone pairs can participate in resonance. In the case of this compound, electrophilic substitution is generally directed to the C5 position. This is because the C5 position is activated by the adjacent nitrogen atom (N1) and is the most electron-rich and sterically accessible position for an incoming electrophile. The bulky cyclohexyl group at C3 and the bromo group at C4 sterically hinder attack at these positions.
Protonation Effects on Pyrazole Reactivity
The pyrazole ring contains two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2). The pyridine-like nitrogen is basic and can be readily protonated under acidic conditions. Protonation of the N2 atom significantly deactivates the pyrazole ring towards electrophilic aromatic substitution. The resulting pyrazolium (B1228807) cation is highly electron-deficient, making further electrophilic attack much more difficult. Therefore, controlling the acidity of the reaction medium is crucial for achieving successful electrophilic substitution on the pyrazole core.
Nucleophilic Substitution Reactions at the Brominated C4 Position
The carbon-bromine bond at the C4 position of this compound is a key site for nucleophilic substitution reactions. While the electron-rich nature of the pyrazole ring generally disfavors classical nucleophilic aromatic substitution (SNAr), such reactions can be facilitated by strong nucleophiles or through alternative mechanisms. The presence of the electronegative bromine atom polarizes the C4-Br bond, making the C4 carbon susceptible to nucleophilic attack. Reactions with strong nucleophiles, such as alkoxides or amines, can lead to the displacement of the bromide ion.
Advanced Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position serves as an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities onto the pyrazole scaffold.
Suzuki-Miyaura Coupling and Related Boronation Chemistry
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In this reaction, this compound can be coupled with various organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is highly efficient for the introduction of aryl, heteroaryl, and vinyl groups at the C4 position. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. nih.gov For instance, the use of XPhos-derived precatalysts has been shown to be effective for the coupling of 4-bromopyrazoles. rsc.org
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 85-95 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane | High |
Note: The yields are generalized from reactions with similar 4-bromopyrazole substrates and may vary for this compound.
Palladium-Catalyzed Reactions and Other Cross-Coupling Transformations
Beyond the Suzuki-Miyaura coupling, the C4-bromo moiety of this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions. These include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). nih.gov These transformations provide access to a wide range of functionalized pyrazole derivatives. For example, palladium-catalyzed amination allows for the direct introduction of primary and secondary amines at the C4 position, a transformation that is often challenging to achieve through classical nucleophilic substitution. nih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Example) |
| Heck Reaction | Alkene | C-C (alkenyl) | Pd(OAc)₂ / PPh₃ |
| Sonogashira Reaction | Terminal Alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂ / CuI |
| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃ / BINAP |
| Stille Coupling | Organotin Reagent | C-C | Pd(PPh₃)₄ |
| Negishi Coupling | Organozinc Reagent | C-C | Pd(PPh₃)₄ |
These reactions underscore the synthetic utility of this compound as a versatile building block for the construction of complex molecular architectures.
Chemical Transformations Involving the Cyclohexyl Moiety
The cyclohexyl group attached to the C3 position of the pyrazole ring is a saturated carbocyclic moiety. In general, such cycloalkane substituents on aromatic heterocyclic rings are chemically robust and resistant to many common reagents, especially under conditions that target the aromatic ring itself. However, under specific and often forcing conditions, the cyclohexyl group can undergo transformations typical of cycloalkanes.
One potential transformation is the oxidation of the cyclohexyl ring. Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize alkyl side chains on aromatic rings. globalresearchonline.netyoutube.com While specific studies on this compound are not prevalent, by analogy, such reagents could potentially oxidize the cyclohexyl group to a cyclohexanone, cyclohexanol, or, with ring-opening, to a dicarboxylic acid derivative. The conditions required for such reactions would need to be carefully controlled to avoid undesired oxidation of the pyrazole ring itself, which is generally stable to oxidation but can be degraded under harsh conditions. globalresearchonline.net
Another conceivable transformation is the dehydrogenation or aromatization of the cyclohexyl ring to a phenyl group, which would yield 4-bromo-3-phenyl-1H-pyrazole. This type of reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and high temperatures. Such dehydrogenation reactions are a common method for forming aromatic rings from their saturated precursors. For instance, pyrazolines can be oxidized to pyrazoles, a process which involves dehydrogenation of the heterocyclic ring. mdpi.comresearchgate.net Applying this concept to the substituent, the conversion would significantly alter the electronic and steric properties of the molecule.
The following table summarizes potential, though not explicitly documented for this specific compound, transformations of the cyclohexyl moiety.
| Transformation | Reagents & Conditions | Potential Product(s) | Notes |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | 4-Bromo-3-(oxocyclohexyl)-1H-pyrazole, Adipic acid derivatives | Requires harsh conditions; potential for pyrazole ring degradation. |
| Dehydrogenation | High temperature, Catalyst (e.g., Pd/C, Sulfur, Selenium) | 4-Bromo-3-phenyl-1H-pyrazole | Converts the cycloalkyl group to an aryl group, altering steric and electronic properties. |
It is important to note that these transformations are based on the general reactivity of cycloalkyl-substituted aromatic compounds, and specific research on this compound is required to confirm their feasibility and optimize reaction conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the functional groups and elucidate the molecular structure of a compound by analyzing its vibrational modes.
For a molecule like this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of the pyrazole ring, the cyclohexyl group, and the carbon-bromine bond.
Expected Vibrational Modes:
N-H Stretching: The N-H bond of the pyrazole ring would typically exhibit a broad absorption band in the IR spectrum in the region of 3100-3500 cm⁻¹. In the solid state, hydrogen bonding can significantly broaden and shift this peak to lower wavenumbers.
C-H Stretching: The C-H stretching vibrations of the cyclohexyl group (both axial and equatorial) and the pyrazole ring would appear in the 2850-3100 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1650 cm⁻¹ range. These bands are characteristic of the pyrazole nucleus.
Cyclohexyl Bending: The scissoring and bending vibrations of the CH₂ groups of the cyclohexyl ring would be observed in the 1440-1475 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations of the pyrazole ring would likely appear in the 1000-1300 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Hypothetical Data Table for Vibrational Frequencies:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) (IR) | Expected Frequency Range (cm⁻¹) (Raman) |
| N-H Stretch | 3100-3500 (broad) | Weak or absent |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C=N/C=C Ring Stretch | 1400-1650 | Moderate to Strong |
| CH₂ Bending (Cyclohexyl) | 1440-1475 | Moderate |
| C-N Stretch | 1000-1300 | Moderate |
| C-Br Stretch | 500-700 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should single crystals of this compound be grown, X-ray diffraction analysis would provide a wealth of information, including:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell would be determined.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, N-H) and bond angles within the molecule would be obtained, confirming the connectivity and geometry.
Conformation: The analysis would reveal the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and its orientation relative to the pyrazole ring.
Supramolecular Structure: It would elucidate the intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H and N atoms, which dictate the packing of the molecules in the crystal lattice. Pyrazoles are known to form various hydrogen-bonded assemblies, such as dimers, trimers, or catemers. nih.govresearchgate.net
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z (Molecules per unit cell) | 4 |
| Hydrogen Bonding Motif | Trimeric |
Other Advanced Analytical Techniques for Purity and Identity Confirmation
Besides IR, Raman, and X-ray crystallography, several other analytical techniques would be essential for the comprehensive characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would provide information on the number and chemical environment of the hydrogen atoms. The spectrum would show characteristic signals for the pyrazole ring proton, the N-H proton, and the protons of the cyclohexyl ring.
¹³C NMR: Would reveal the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the molecular formula C₉H₁₃BrN₂ to confirm its elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound by separating it from any impurities.
The combination of these techniques is necessary to unambiguously confirm the identity and purity of a synthesized chemical compound like this compound.
Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Cyclohexyl 1h Pyrazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrazole (B372694) derivatives. aip.orgresearchgate.net For 4-Bromo-3-cyclohexyl-1H-pyrazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. tandfonline.comtandfonline.com
Studies on similar bromo-substituted pyrazoles have demonstrated that DFT can accurately predict geometric parameters and analyze electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). aip.orgresearchgate.net The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
The molecular electrostatic potential (MEP) is another key output, which maps the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. researchgate.nettandfonline.com For this compound, the nitrogen atoms of the pyrazole ring are expected to be electron-rich (nucleophilic), while the hydrogen on the NH group would be an electrophilic center.
Table 1: Predicted Electronic Properties of a Representative Pyrazole Derivative (Illustrative)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
Note: This table is illustrative, based on typical values for similar pyrazole derivatives found in the literature. Specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics Simulations for Conformational Landscape Analysis
The conformational flexibility of the cyclohexyl group attached to the pyrazole ring makes molecular dynamics (MD) simulations a valuable tool for exploring the conformational landscape of this compound. MD simulations model the atomic movements over time, providing insights into the stability of different conformations and the energy barriers between them. eurasianjournals.comnih.gov
For related molecules, MD simulations have been used to assess the stability of ligand-protein complexes, showing how the molecule adapts its shape to fit into a binding site. researchgate.netacs.org In the case of this compound, MD simulations could reveal the preferred orientation of the cyclohexyl ring relative to the pyrazole core, which is crucial for its interaction with biological targets. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD studies, indicating the stability of the molecule's structure and the flexibility of its constituent atoms, respectively. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. biointerfaceresearch.com For pyrazole derivatives, 2D and 3D-QSAR studies have been successfully employed to design new compounds with enhanced activities, such as anticancer or antimicrobial properties. researchgate.netnih.govijsdr.org These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. nih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates. nih.govnih.gov For this compound, docking studies could identify potential biological targets and elucidate the binding interactions at the atomic level. For instance, the pyrazole core could form hydrogen bonds with amino acid residues in a protein's active site, while the cyclohexyl and bromo substituents could engage in hydrophobic and halogen bonding interactions, respectively. nih.gov
Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| VEGFR-2 | -8.5 | LYS868, GLU917 |
| EGFR Kinase | -7.9 | LEU718, THR790 |
Note: This table is for illustrative purposes, showing typical results for pyrazole derivatives docked into various cancer-related protein targets as found in the literature. nih.govnih.gov
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which aids in the characterization of newly synthesized compounds. rsc.org Theoretical calculations of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra can be compared with experimental data to confirm the molecular structure. tandfonline.comresearchgate.net
For pyrazole derivatives, calculated NMR and IR spectra have shown excellent correlation with experimental findings. tandfonline.comrsc.org Discrepancies between calculated and experimental values, for instance in the NH stretching frequency in IR spectra, can often be explained by intermolecular hydrogen bonding in the solid state. researchgate.net Such computational analyses provide a deeper understanding of the spectroscopic properties of this compound. researchgate.net
Reaction Pathway Analysis and Transition State Modeling
Theoretical chemistry can be used to model reaction mechanisms, providing insights into the synthesis of pyrazole derivatives. acs.org By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway. This is crucial for understanding reaction kinetics and regioselectivity. organic-chemistry.org
For example, the synthesis of substituted pyrazoles often involves cyclocondensation or cycloaddition reactions. mdpi.comnih.gov DFT calculations can be used to model the transition states of these reactions, helping to explain why certain isomers are formed preferentially over others. acs.org This type of analysis could be applied to optimize the synthesis of this compound and to explore potential side reactions.
In Silico Design and Virtual Screening of Novel Derivatives
The insights gained from QSAR and docking studies can be leveraged for the in silico design and virtual screening of novel derivatives of this compound with potentially improved biological activities. researchgate.netnih.gov By modifying the core structure with different functional groups, large virtual libraries of new compounds can be created and rapidly screened against biological targets using docking simulations. nih.gov This computational approach accelerates the discovery of lead compounds by prioritizing the synthesis and experimental testing of the most promising candidates. nih.gov For instance, new derivatives could be designed to enhance binding affinity to a specific enzyme or to improve pharmacokinetic properties. researchgate.netnih.gov
Applications in Chemical Research and Development Utilizing 4 Bromo 3 Cyclohexyl 1h Pyrazole
Medicinal Chemistry and Biological Activity Investigations
The pyrazole (B372694) nucleus is integral to the development of new therapeutic agents due to the broad spectrum of pharmacological activities its derivatives exhibit. nih.govnih.gov
The pyrazole ring is a versatile foundation for compounds with a wide array of pharmacological effects. nih.govnih.gov Researchers have extensively modified this core structure to develop derivatives with potent activities against various diseases. rsc.org
Anti-inflammatory: Pyrazole derivatives are renowned for their anti-inflammatory properties, most famously exemplified by the COX-2 selective inhibitor, Celecoxib. ijpsjournal.comnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. nih.gov Studies have shown that certain pyrazole derivatives can achieve significant reduction in inflammation, with some reducing carrageenan-induced paw edema in animal models by 65-80%. ijpsjournal.com
Anticancer: In oncology, the pyrazole scaffold is a key component in the design of targeted therapies. mdpi.comresearchgate.net Numerous derivatives have been synthesized and tested against various cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer lines. nih.govresearchgate.net Their mechanisms of action are diverse, involving the inhibition of critical cellular targets like tubulin, various kinases (EGFR, CDK), and DNA. nih.govresearchgate.net Some pyrazole-indole hybrids have shown cytotoxicity superior to the standard drug doxorubicin. nih.gov
Antimicrobial: The search for new antibiotics to combat resistant bacteria has led to the investigation of pyrazole derivatives. nih.gov These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govnih.gov Some pyrazole-thiazole hybrids show potent activity, potentially by targeting bacterial topoisomerase II and IV. nih.gov Antifungal properties have also been reported, with activity against species like Aspergillus niger and Candida albicans. nih.govnih.gov
Antiviral: Pyrazole derivatives have emerged as potential antiviral agents. rsc.orgnih.gov Research has demonstrated their efficacy against a range of viruses, including coronaviruses (SARS-CoV-2, MERS-CoV) and Newcastle disease virus (NDV). rsc.orgnih.govrsc.org Some pyrazole derivatives containing an oxime moiety have shown antiviral activity against the Tobacco Mosaic Virus (TMV), comparable to the commercial product Ningnanmycin. acs.orgacs.org
Antidiabetic: In the field of metabolic diseases, pyrazoles are explored as potential treatments for diabetes mellitus. nih.govresearchgate.net Their mechanisms include the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. frontiersin.orgtandfonline.com Certain acyl pyrazole sulfonamides have been found to be significantly more potent than the standard drug acarbose (B1664774) in inhibiting α-glucosidase. frontiersin.org
Table 1: Pharmacological Activities of Selected Pyrazole Derivatives
| Pharmacological Property | Target/Mechanism | Example Finding | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 Inhibition | A 3,5-diarylpyrazole derivative showed a COX-2 IC50 value of 0.01 µM. | ijpsjournal.com |
| Anticancer | CDK2 Inhibition | Indole-pyrazole hybrids displayed potent cytotoxicity against HCT116 and MCF7 cell lines (IC50 < 23.7 µM). | nih.gov |
| Antimicrobial | Bacterial Growth Inhibition | A pyrazole-thiazole derivative showed potent activity against MRSA with a Minimum Bactericidal Concentration (MBC) of <0.2 μM. | nih.gov |
| Antiviral | Inhibition of Viral Propagation | Hydroxyquinoline-pyrazole derivatives showed potent inhibition of SARS-CoV-2. | rsc.orgrsc.org |
| Antidiabetic | α-Glucosidase Inhibition | A sulfonamide-based acyl pyrazole (compound 5a) showed an IC50 of 1.13 µM, ~35-fold more potent than acarbose. | frontiersin.org |
The pyrazole ring is a highly valued scaffold in the design of protein kinase inhibitors (PKIs), which are crucial in oncology. mdpi.comnih.gov Altered kinase activity is a hallmark of many cancers, making PKIs a vital class of targeted therapies. nih.gov The pyrazole scaffold is considered "privileged" due to its synthetic tractability, favorable drug-like properties, and its ability to act as a versatile bioisostere. mdpi.com
Pyrazole-based compounds are key components in inhibitors targeting a wide range of kinases, including:
Akt (Protein Kinase B) mdpi.com
Aurora kinases mdpi.com
Janus kinases (JAK1, JAK2) mdpi.com
B-Raf and Mitogen-activated protein kinase (MAPK) mdpi.com
Receptor tyrosine kinases like c-Met, PDGFR, and FGFRT mdpi.com
Several FDA-approved kinase inhibitors incorporate a pyrazole ring, demonstrating its clinical significance. nih.gov For instance, Ruxolitinib, a JAK1/JAK2 inhibitor, contains a pyrazole ring that forms a critical hydrogen bond with the hinge region of the kinase. mdpi.com Similarly, Asciminib is a non-ATP competitive inhibitor of Bcr-Abl kinase. mdpi.com The development of these inhibitors often focuses on achieving high potency and selectivity for the target kinase to minimize off-target effects. mdpi.com
Table 2: Examples of Pyrazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | Significance | Reference |
|---|---|---|---|
| Ruxolitinib | JAK1 and JAK2 | A selective inhibitor where the pyrazole moiety provides a critical hydrogen bond with the kinase hinge region. | mdpi.com |
| Gandotinib | JAK2 | An orally bioavailable, selective JAK2 inhibitor developed from a 3-aminopyrazole (B16455) scaffold. | mdpi.com |
| Afuresertib | Akt (all three isoforms) | A potent, ATP-competitive inhibitor where the pyrazole moiety is critical for binding. | mdpi.com |
| Asciminib (ABL-001) | Bcr-Abl | A non-ATP competitive (allosteric) inhibitor with high potency (IC50 value of 0.5 nM). | mdpi.com |
| Tozasertib | Aurora kinases | A pan-Aurora inhibitor built upon a pyrazole template. | mdpi.com |
Beyond kinase inhibition, pyrazole derivatives are developed to modulate a variety of other enzymes and receptors.
Enzyme Inhibition: A primary example is the inhibition of COX enzymes by anti-inflammatory pyrazoles. ijpsjournal.comnih.gov Compounds like Celecoxib selectively bind to the COX-2 isoform, which is upregulated during inflammation, thereby reducing the production of prostaglandins (B1171923) while sparing the gastroprotective COX-1 isoform. ijpsjournal.com In the context of diabetes, pyrazole derivatives have been designed to inhibit α-amylase and α-glucosidase, enzymes that break down carbohydrates. frontiersin.orgmdpi.com By inhibiting these enzymes, the rate of glucose absorption is slowed, helping to manage post-prandial blood sugar levels. tandfonline.com
Receptor Modulation: Pyrazole derivatives have also been synthesized to act as receptor antagonists. A notable example is the development of antagonists for the cannabinoid CB1 receptor. elsevierpure.comnih.gov These compounds were designed based on the lead compound SR141716A and are used as pharmacological probes to study the endocannabinoid system. elsevierpure.comnih.gov
The mechanism of action often involves the pyrazole ring and its substituents forming specific interactions—such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking—with amino acid residues in the active site or binding pocket of the target enzyme or receptor. mdpi.comfrontiersin.org
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrazole derivatives, SAR studies have revealed key insights into how different substituents on the pyrazole ring influence biological activity. nih.govnih.gov
General Findings: Appropriate substitution at various positions on the pyrazole ring can significantly enhance therapeutic efficacy and target selectivity. nih.govresearchgate.net
For Cannabinoid CB1 Receptor Antagonists: Potent and selective activity was found to require specific structural features: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.comnih.gov The most potent compound in one series featured a p-iodophenyl group at the 5-position. elsevierpure.comnih.gov
For Meprin α and β Inhibitors: In one study, a 3,5-diphenylpyrazole (B73989) showed high potency against meprin α. nih.gov Introducing a cyclopentyl moiety maintained this activity, while substituting with methyl or benzyl (B1604629) groups decreased it. nih.gov Adding acidic groups, like carboxyphenyl moieties, generally improved activity against meprin β. nih.gov
For Anticancer Agents: In a series of pyrazolone-pyrazole derivatives targeting the MCF7 breast cancer cell line, structure-activity relationship studies indicated that compounds with strong electron-donating methoxy (B1213986) substituents on the phenyl ring exhibited more potent cytotoxicity. mdpi.com
For α-Glucosidase Inhibitors: For acyl pyrazole sulfonamides, the nature and position of the substituent on the acyl group significantly altered inhibitory activity. frontiersin.org A compound bearing a chlorine atom at the para-position of the phenyl ring was found to be the most potent in its series. frontiersin.org
Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings for Pyrazole Derivatives
| Biological Target | Key Structural Feature for Activity | Reference |
|---|---|---|
| Cannabinoid CB1 Receptor | Requires a p-substituted phenyl at C5, a carboxamide at C3, and a 2,4-dichlorophenyl at N1. | elsevierpure.comnih.gov |
| Meprin α/β (Metzincin Proteases) | 3,5-diphenyl substitution is potent for meprin α; acidic substituents improve meprin β inhibition. | nih.gov |
| VEGFR-2 Tyrosine Kinase | Electron-donating methoxy groups on the phenyl ring enhance cytotoxicity. | mdpi.com |
| α-Glucosidase | A para-chloro substituent on the phenyl ring of an acyl pyrazole sulfonamide greatly increases potency. | frontiersin.org |
Agrochemical Research and Development
The pyrazole heterocycle is a vital component in the agrochemical industry, forming the structural basis for numerous commercial pesticides and herbicides. researchgate.netmdpi.comnih.gov Its versatility allows for the development of compounds with diverse modes of action against a wide range of agricultural pests.
The design of pyrazole-based agrochemicals leverages the core scaffold to create new active ingredients for crop protection. researchgate.net
Insecticides: Aryl pyrazole insecticides have been a focus of research since the 1980s, leading to highly successful commercial products. mdpi.com Many pyrazole amides have been synthesized and show broad-spectrum insecticidal activity against various pests, including Plutella xylostella (diamondback moth) and Helicoverpa armigera (cotton bollworm). nih.govacs.org The design strategy often involves combining the pyrazole core with other active substructures, such as hydrazones or thiazoles, to enhance efficacy. nih.govmdpi.com For example, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been developed as potent insecticides against Lepidoptera pests. mdpi.com In some cases, rationally designed pyrazole derivatives have shown insecticidal activity superior to the commercial standard, fipronil. researchgate.net
Herbicides: Pyrazole derivatives are also effective herbicides. mdpi.comnih.gov Some function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for controlling broadleaf weeds. nih.gov Studies have shown that certain pyrazole aromatic ketone analogs exhibit excellent herbicidal activity against weeds like Chenopodium serotinum and Stellaria media, along with good crop selectivity for wheat and maize. nih.gov Another approach involves synthesizing pyrazole isothiocyanates, which have demonstrated good herbicidal effects against weeds such as Echinochloa crusgalli (barnyard grass). mdpi.com
Fungicides: The pyrazole scaffold is present in several commercial fungicides. acs.orgmdpi.com Research efforts include designing novel pyrazole carboxamide derivatives to combat fungal pathogens like Rhizoctonia solani. researchgate.net
Table 4: Pyrazole Derivatives in Agrochemical Research
| Agrochemical Type | Target Organism/System | Example Compound Class/Finding | Reference |
|---|---|---|---|
| Insecticide | Lepidoptera pests (e.g., Plutella xylostella) | N-pyridylpyrazole derivatives containing a thiazole moiety showed excellent insecticidal activity. | mdpi.com |
| Insecticide | Termites, Locusts | Schiff base pyrazole molecules demonstrated anti-termite activity superior to fipronil. | researchgate.net |
| Herbicide | Dicotyledonous weeds (e.g., Stellaria media) | Pyrazole aromatic ketone analogs act as HPPD inhibitors with excellent herbicidal activity. | nih.gov |
| Herbicide | Grasses and broadleaf weeds (e.g., Echinochloa crusgalli) | Pyrazole isothiocyanates showed good herbicidal activities. | mdpi.com |
| Fungicide | Rhizoctonia solani | Quinazolinone-scaffold-containing pyrazole carbamide derivatives were designed as novel fungicides. | researchgate.net |
Studies on Fungicidal and Insecticidal Properties
The pyrazole moiety is a well-established pharmacophore in the design of agrochemicals, with numerous commercial products featuring this heterocyclic core. Research into pyrazole derivatives has demonstrated their potent fungicidal and insecticidal activities, often attributed to the inhibition of succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. acs.orgnih.gov
While direct studies on the biological activity of 4-Bromo-3-cyclohexyl-1H-pyrazole are not extensively documented, the known structure-activity relationships of related compounds suggest its potential as a valuable intermediate in the development of new pesticides. The presence of a halogen atom, such as bromine, at the C4 position of the pyrazole ring has been shown to influence the biological properties of these molecules. nih.gov For instance, a trivial change at the 4-position of the pyrazole ring can lead to significant changes in properties and activities. nih.gov
Furthermore, the introduction of a cyclohexyl group can enhance the lipophilicity of the molecule, which may improve its penetration through the cell membranes of target organisms. Studies on other pyrazole derivatives have shown that the presence of a cycloalkyl group can significantly increase antifungal activity against various plant pathogens. nih.gov For example, a pyrazole derivative bearing a cycloalkyl substituent exhibited potent antifungal activity against F. graminearum. nih.gov
The combination of the bromo substituent and the cyclohexyl moiety in this compound makes it a promising candidate for further investigation in the search for novel and effective fungicides and insecticides. google.com A patent has been filed for pyrazole-containing compounds for their use in killing insects, mites, and nematodes at low concentrations. google.com
Table 1: Fungicidal Activity of Selected Pyrazole Derivatives
| Compound/Fungus | Botrytis cinerea (EC₅₀ µg/mL) | Rhizoctonia solani (EC₅₀ µg/mL) | Valsa mali (EC₅₀ µg/mL) | Thanatephorus cucumeris (EC₅₀ µg/mL) | Fusarium oxysporum (EC₅₀ µg/mL) | Fusarium graminearum (EC₅₀ µg/mL) |
| Compound 26 (p-trifluoromethylphenyl) | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 |
Data sourced from a study on novel pyrazole derivatives, highlighting the impact of substituents on fungicidal activity. mdpi.com
Materials Science and Advanced Functional Materials
The unique electronic and photophysical properties of pyrazole derivatives have positioned them as valuable building blocks in the field of materials science. mdpi.com Their intrinsic fluorescence and solid-state properties make them suitable for a range of applications, from conductive polymers to pigments. mdpi.com
Design of Conductive Polymers and Photovoltaic Materials
Pyrazole-containing materials have garnered attention for their potential use in optoelectronic devices, including photovoltaic solar cells. researchgate.net The electron-rich nature of the pyrazole unit makes it a good electron donor, a desirable characteristic for materials used in the active layer of organic solar cells. researchgate.net The incorporation of pyrazole moieties into polymer backbones can lead to materials with low band gaps, which is advantageous for light-emitting diodes and transistors. researchgate.net
Research on trifluoromethyl-substituted pyrazolo[3,4-b]quinolines has demonstrated their application in bulk heterojunction solar cells. mdpi.com These studies show that the substitution pattern on the pyrazole core can modulate the emission properties and energy levels of the resulting materials. mdpi.com While specific research on this compound in this context is limited, its structure suggests it could serve as a monomer or a precursor for the synthesis of novel polymers with tailored electronic properties for photovoltaic applications.
Development of Dyes and Pigments Based on Pyrazole Chromophores
Pyrazolones, a class of compounds derived from pyrazoles, are fundamental in the synthesis of a wide variety of organic pigments and dyes. primachemicals.com The pyrazole ring is a key structural element that imparts unique color properties, including high color strength and brightness. primachemicals.com The chemical versatility of pyrazolones allows for the synthesis of pigments with a wide spectrum of colors for applications in textiles, plastics, and coatings. primachemicals.com
The synthesis of azo dyes often involves the coupling of a diazotized amine with a coupling component, which can be a pyrazole derivative. nih.gov The specific substituents on the pyrazole ring influence the final color of the dye. nih.gov A patent describes the use of pyrazole derivatives as pigment additives to improve the rheological and tinctorial properties of pigmented systems, particularly for quinacridone (B94251) pigments. google.com This suggests that this compound could be a valuable intermediate for creating novel dyes and pigments with specific chromatic characteristics.
Role in Supramolecular Assemblies and Coordination Chemistry
The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions, leading to the formation of a diverse range of coordination complexes and supramolecular assemblies. nih.govresearchgate.net The ability of pyrazoles to act as both hydrogen bond donors and acceptors facilitates the construction of intricate and predictable supramolecular architectures. nih.govmdpi.com
The coordination of pyrazole ligands to metal centers can result in complexes with fascinating structural topologies and potential applications in areas such as catalysis and materials science. mdpi.comresearchgate.net The nature of the substituents on the pyrazole ring plays a crucial role in determining the structure and properties of the resulting metal-organic compounds. mdpi.com The presence of the cyclohexyl group in this compound could influence the steric environment around the metal center, while the bromo substituent offers a site for further functionalization, allowing for the fine-tuning of the properties of the resulting supramolecular structures. nih.gov
Catalysis and Organic Synthesis
The versatility of the pyrazole scaffold extends to the realm of catalysis, where pyrazole-based ligands have proven to be highly effective in a variety of catalytic transformations.
Application as Ligands in Homogeneous Catalysis
Pyrazole-containing ligands have been extensively used in homogeneous catalysis due to their ability to form stable complexes with a wide range of transition metals. nih.govsouthwales.ac.uk The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the pyrazole ring, allowing for the optimization of catalyst performance. nih.gov
The deprotonation of a coordinated pyrazole ligand can generate a metal-containing chelating ligand, which can then be used to synthesize bimetallic complexes for catalytic applications. southwales.ac.uk The bromine atom on this compound serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex and tailored ligand systems. rsc.orgresearchgate.net For instance, palladium-catalyzed C-N coupling reactions at the C-4 position of pyrazoles have been reported. researchgate.net This functionalization capability makes this compound a promising precursor for the development of novel ligands for homogeneous catalysis.
Role in Heterogeneous Catalytic Systems
The application of this compound in heterogeneous catalysis, while not extensively documented for this specific molecule, can be inferred from the broader use of pyrazole-based ligands in supported catalytic systems. In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid over which liquid or gaseous reactants flow. The primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and continuous industrial processes.
Pyrazole derivatives can be anchored to solid supports, such as silica (B1680970) or polystyrene resins, to create robust and recyclable heterogeneous catalysts. The immobilization of a pyrazole-based ligand like this compound onto a solid support would involve leveraging its functional groups. The N-H bond of the pyrazole ring or a functional group introduced via the bromo substituent could be used for covalent attachment to the support material.
Once immobilized, the pyrazole-metal complex can function as an active site for a variety of chemical transformations. The structural features of this compound would play a crucial role in its catalytic performance. The bulky cyclohexyl group could influence the steric environment around the metal center, potentially leading to enhanced selectivity in catalytic reactions. The electronic properties of the pyrazole ring, modulated by the electron-withdrawing bromo substituent, would affect the Lewis acidity of the coordinated metal ion, thereby influencing its catalytic activity.
The following table illustrates the types of solid supports and their impact on the catalytic activity of pyrazole-based systems, providing a model for the potential application of this compound in heterogeneous catalysis.
| Support Material | Metal Center | Catalyzed Reaction | Key Findings |
| Silica Gel | Copper | Cycloaddition Reactions | Reduced reaction times and feasibility for continuous flow processes. |
| Amino-functionalized SBA-15 | N/A | Synthesis of pyrano[2,3-c]-pyrazoles | High yields in short reaction times under mild conditions. |
| Magnetic Nanoparticles (ZnFe₂O₄) | Zinc/Iron | Synthesis of pyrano[2,3-c]pyrazoles | Green methodology with easy catalyst separation and recyclability. |
These examples demonstrate the versatility of supported pyrazole systems. By analogy, a heterogeneous catalyst derived from this compound could be designed for specific applications where control of the catalyst's steric and electronic properties is desired.
Metal-Ligand Cooperation in Catalytic Cycles
Metal-ligand cooperation (MLC) is a pivotal concept in catalysis where both the metal center and the ligand are actively involved in the bond activation and formation steps of a catalytic cycle. Protic pyrazole ligands, such as this compound, are particularly well-suited for MLC due to the presence of the N-H group, which can act as a proton shuttle. nih.gov
In a typical MLC scenario involving a pyrazole-based ligand, the pyrazole ring coordinates to a metal center through its pyridine-type nitrogen atom. This coordination increases the acidity of the N-H proton, making it a more effective proton donor. nih.gov During a catalytic cycle, a substrate molecule can be activated by the concerted action of the Lewis acidic metal center and the Brønsted acidic N-H group of the pyrazole ligand.
For instance, in transfer hydrogenation reactions, the N-H group of the pyrazole ligand can participate in the heterolytic cleavage of the H-H bond of a hydrogen source. nih.gov The proton is transferred to the substrate, while the hydride binds to the metal center. Subsequently, the coordinated hydride is transferred to the now-activated substrate, completing the reduction. The ability of the pyrazole ligand to be deprotonated to a pyrazolato anion and subsequently reprotonated is key to its role in the catalytic cycle. nih.gov
The substituents on the pyrazole ring significantly influence its role in MLC. The bulky cyclohexyl group at the 3-position of this compound can create a specific steric environment around the metal center, which can enhance the selectivity of the catalytic process. The electron-withdrawing bromo group at the 4-position will impact the electronic properties of the pyrazole ring, affecting the acidity of the N-H proton and the electron-donating ability of the coordinating nitrogen atom. This modulation of the ligand's electronic properties can be used to fine-tune the reactivity of the metal-ligand system for a specific catalytic transformation.
The following table provides examples of catalytic reactions where metal-ligand cooperation with pyrazole-based ligands has been demonstrated, illustrating the potential catalytic applications of this compound.
| Metal Center | Pyrazole Ligand Type | Catalytic Reaction | Role of Metal-Ligand Cooperation |
| Ruthenium | Pincer-type bis(pyrazole) | Transfer Hydrogenation | The pyrazole N-H groups participate in the heterolytic cleavage of the hydrogen source. nih.gov |
| Iridium | Chiral pyrazole complexes | Asymmetric Transfer Hydrogenation | The pyrazole N-H unit is positioned for bifunctional hydrogen transfer to the ketone substrate. nih.gov |
| Iron | Pincer-type pyrazole | Hydrazine (B178648) Disproportionation | The pyrazole N-H groups facilitate N-N bond cleavage through hydrogen bonding and proton-coupled electron transfer. nih.gov |
| Cobalt | Phenyl-substituted pyrazole | Peroxidative Oxidation of Cyclohexane | The pyrazole ligand influences the redox potential of the cobalt center, facilitating the catalytic cycle. researchgate.net |
These examples underscore the importance of the pyrazole N-H bond in facilitating catalytic reactions through metal-ligand cooperation. The unique combination of a bulky cyclohexyl group and an electron-withdrawing bromo substituent in this compound makes it a promising candidate for the development of novel catalysts that operate via MLC, offering potential for high selectivity and efficiency in a range of chemical transformations.
Conclusion and Future Research Directions
Synthesis and Reactivity Trends in 4-Bromo-3-cyclohexyl-1H-pyrazole Research
The synthesis of this compound likely follows established methodologies for pyrazole (B372694) ring formation, followed by regioselective bromination. A plausible and common route involves the cyclocondensation of a 1,3-dicarbonyl compound bearing a cyclohexyl group with a hydrazine (B178648) derivative. For instance, the reaction of a cyclohexyl-substituted β-diketone with hydrazine hydrate (B1144303) would yield the corresponding 3-cyclohexyl-1H-pyrazole. Subsequent bromination, likely using a reagent such as N-bromosuccinimide (NBS), would introduce the bromine atom at the 4-position of the pyrazole ring. The reactivity of the resulting compound is dictated by the electronic nature of the pyrazole ring, which is influenced by both the electron-donating cyclohexyl group and the electron-withdrawing bromine atom. The bromine atom at the 4-position is expected to be susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of functional groups. The N-H proton of the pyrazole ring can also be substituted, providing another avenue for derivatization.
Table 1: Plausible Synthetic and Reactivity Profile of this compound
| Reaction Type | Reagents and Conditions | Expected Product/Outcome |
| Synthesis | Cyclohexyl-β-diketone, Hydrazine hydrate | 3-Cyclohexyl-1H-pyrazole |
| Bromination | 3-Cyclohexyl-1H-pyrazole, N-Bromosuccinimide (NBS) | This compound |
| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | 4-Aryl-3-cyclohexyl-1H-pyrazole derivatives |
| Heck Coupling | Alkene, Palladium catalyst, Base | 4-Alkenyl-3-cyclohexyl-1H-pyrazole derivatives |
| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst, Base | 4-Alkynyl-3-cyclohexyl-1H-pyrazole derivatives |
| N-Alkylation | Alkyl halide, Base | 1-Alkyl-4-bromo-3-cyclohexyl-1H-pyrazole derivatives |
Identification of Unexplored Reactivity and Synthetic Opportunities
While the cross-coupling and N-alkylation reactions are predictable avenues of reactivity, there remain several unexplored synthetic opportunities for this compound. The development of novel, more efficient, and environmentally benign synthetic methods for its preparation is a key area for future research. This could involve one-pot multi-component reactions that combine the formation of the pyrazole ring and the introduction of the bromo and cyclohexyl substituents in a single step.
Furthermore, the reactivity of the C-H bonds of the cyclohexyl ring in the context of the bromo-pyrazole scaffold has not been extensively studied. Directed C-H activation/functionalization reactions could lead to the synthesis of highly complex and novel derivatives with potential applications in medicinal chemistry. The exploration of photochemical and electrochemical reactions of this compound could also unveil new reactivity patterns and synthetic transformations.
Emerging Applications and Interdisciplinary Research Potential
The structural motifs present in this compound suggest a high potential for applications in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the bromo and cyclohexyl groups could modulate these activities and lead to the discovery of new therapeutic agents.
In the realm of materials science, halogenated pyrazoles can serve as building blocks for the synthesis of novel organic materials with interesting photophysical and electronic properties. The ability to functionalize the molecule at the bromine position allows for the tuning of these properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal-organic frameworks (MOFs). The interdisciplinary nature of this research is evident, requiring collaboration between synthetic chemists, pharmacologists, and materials scientists to fully realize the potential of this compound.
Challenges and Future Prospects in the Field of Halogenated Cyclohexylpyrazoles
Despite the promising outlook, there are challenges that need to be addressed in the field of halogenated cyclohexylpyrazoles. A significant challenge is the lack of extensive experimental data for many of these compounds, including this compound. This necessitates foundational research to establish their synthesis, characterization, and reactivity profiles.
Another challenge lies in achieving regioselective functionalization, particularly when multiple reactive sites are present in the molecule. The development of selective and efficient catalytic systems will be crucial to overcome this hurdle.
The future prospects for this class of compounds are bright. As synthetic methodologies become more advanced and our understanding of the structure-activity relationships of pyrazole derivatives deepens, we can expect to see the emergence of novel halogenated cyclohexylpyrazoles with tailored properties for specific applications. The continued exploration of their chemical space is likely to yield exciting discoveries in both fundamental and applied research.
Q & A
Q. What stability challenges arise under varying storage conditions, and how can they be mitigated?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : Expose to light (ICH Q1B), humidity (40°C/75% RH), and oxygen.
- Analysis : Track degradation via HPLC-UV.
- Mitigation : Store in amber vials under argon with desiccants (silica gel) to prevent hydrolysis/oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
